

# AT-0174 Demonstrates Synergistic Anti-Tumor Effects in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AT-0174   |           |
| Cat. No.:            | B12377881 | Get Quote |

New preclinical data reveals that **AT-0174**, a novel dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), significantly enhances the efficacy of chemotherapy in glioblastoma and non-small cell lung cancer models. When combined with the standard-of-care chemotherapeutic agent temozolomide (TMZ), **AT-0174** led to a significant decrease in tumor growth and a marked improvement in overall survival in an orthotopic mouse model of glioblastoma.[1][2] This synergistic effect is attributed to **AT-0174**'s ability to modulate the tumor microenvironment, shifting it from an immunosuppressive to an anti-tumor state.

AT-0174 is an orally active small molecule that targets two key enzymes in the kynurenine pathway of tryptophan metabolism.[3] Many tumors overexpress IDO1 and/or TDO2, leading to the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment. [1][2] This metabolic shift suppresses the activity of cytotoxic T lymphocytes and promotes the function of immunosuppressive regulatory T cells (Tregs), allowing the tumor to evade immune destruction.[1][2] By inhibiting both IDO1 and TDO2, AT-0174 restores tryptophan levels and reduces kynurenine production, thereby unleashing an anti-tumor immune response.

#### **Enhanced Efficacy in Glioblastoma**

In a study utilizing an orthotopic GL261(luc2) mouse model of glioblastoma, the combination of **AT-0174** and temozolomide demonstrated a clear synergistic effect in reducing tumor growth and prolonging survival.[1][2] While **AT-0174** alone did not significantly impact tumor growth or



survival, its addition to temozolomide treatment resulted in a more profound anti-tumor response than temozolomide monotherapy.[1][2]

Comparative Efficacy Data: AT-0174 and Temozolomide

in a Glioblastoma Mouse Model

| Treatment Group                | Median Survival<br>(Days)            | Change in Tumor-<br>Infiltrating CD8+ T<br>cells | Change in Tumor-<br>Infiltrating<br>Regulatory T cells<br>(Tregs) |
|--------------------------------|--------------------------------------|--------------------------------------------------|-------------------------------------------------------------------|
| Vehicle Control                | Not Reported                         | Baseline                                         | Baseline                                                          |
| AT-0174 (120<br>mg/kg/day, PO) | No significant effect                | Increased                                        | Decreased                                                         |
| Temozolomide (8<br>mg/kg, IP)  | Improved vs. Vehicle                 | Increased                                        | Increased                                                         |
| AT-0174 +<br>Temozolomide      | Significantly Improved vs. TMZ alone | Significantly Increased vs. TMZ alone            | Significantly Decreased vs. TMZ alone                             |

Data synthesized from a study in an orthotopic GL261(luc2) mouse model of glioblastoma.[1][2]

### Reversal of Chemotherapy-Induced Immunosuppression

A key finding from the glioblastoma study was the impact of the combination therapy on the tumor immune landscape. Temozolomide treatment alone, while effective at slowing tumor growth, was observed to increase the infiltration of immunosuppressive CD4+ Tregs.[1][2][4] The addition of **AT-0174** not only counteracted this effect but also significantly boosted the presence of cytotoxic CD8+ T cells, resulting in a more favorable anti-tumor immune environment.[1][2][4]

#### **Synergism in Other Solid Tumors**



The synergistic potential of **AT-0174** with chemotherapy is not limited to glioblastoma. In models of platinum-resistant non-small cell lung cancer (NSCLC), dual inhibition of IDO1 and TDO2 with **AT-0174** has been shown to suppress tumor growth to a greater degree than IDO1 inhibition alone.[5][6][7] This suggests a broader applicability of **AT-0174** as a combination partner for various chemotherapy regimens in different cancer types.

## Experimental Protocols Orthotopic Glioblastoma Mouse Model

- Cell Line: GL261(luc2) murine glioma cells.
- Animal Model: C57BL/6J mice.
- Tumor Implantation: Stereotactic implantation of GL261(luc2) cells into the striatum of the mice.
- Treatment Groups:
  - Vehicle Control
  - AT-0174 (120 mg/kg/day, oral gavage)
  - Temozolomide (8 mg/kg, intraperitoneal injection; administered in five 8-day cycles with treatment every 2 days)
  - AT-0174 + Temozolomide
- Treatment Initiation: Day 7 post-tumor implantation.
- Efficacy Endpoints: Tumor growth (monitored by bioluminescence imaging) and overall survival.
- Immunophenotyping: Flow cytometric analysis of tumor-infiltrating lymphocytes (CD8+ T cells and CD4+CD25+FoxP3+ regulatory T cells) from a satellite group of mice on day 16 of treatment.[4]

#### Visualizing the Mechanism and Workflow



The following diagrams illustrate the proposed mechanism of action for the synergistic effect of **AT-0174** and chemotherapy, as well as the experimental workflow for its validation.



Click to download full resolution via product page

Caption: Proposed mechanism of AT-0174 and chemotherapy synergy.





Click to download full resolution via product page

Caption: In vivo experimental workflow for evaluating synergy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Survival analysis of patients with glioblastoma treated by long-term administration of temozolomide PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT-0174 Demonstrates Synergistic Anti-Tumor Effects in Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377881#validating-the-synergistic-effect-of-at-0174-and-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com